1,1'-Biphenyl, 3,3',4',5-tetrachloro-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- is a chlorinated biphenyl compound It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- typically involves the chlorination of biphenyl followed by the introduction of a methoxy group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and methoxylation. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced separation techniques such as distillation and chromatography ensures the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the biphenyl structure.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls.
Scientific Research Applications
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- involves its interaction with various molecular targets. The chlorine atoms and methoxy group influence its reactivity and binding affinity to biological molecules. It can disrupt cellular processes by interacting with enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Similar in structure but with different chlorine substitution patterns.
1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: Another chlorinated biphenyl with different substitution positions.
1,1’-Biphenyl, 3,3’,5,5’-tetrachloro-: Differing in the positions of chlorine atoms.
Uniqueness
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
75403-32-6 |
---|---|
Molecular Formula |
C13H8Cl4O |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
1,3-dichloro-5-(3,4-dichlorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H8Cl4O/c1-18-13-11(16)5-8(6-12(13)17)7-2-3-9(14)10(15)4-7/h2-6H,1H3 |
InChI Key |
PSLJVWMJTZLGDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.